1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one
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Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an indole moiety via an ethanone linker. Its unique structure imparts specific chemical and biological properties that make it a valuable tool in various research domains.
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one involves several steps, typically starting with the preparation of the indole core, followed by the introduction of the piperazine and fluorophenyl groups. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via electrophilic aromatic substitution or through the use of fluorinated reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents replace the existing groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is employed in studies involving receptor binding and signal transduction pathways, particularly in the context of neurotransmitter systems.
Medicine: It serves as a lead compound in drug discovery and development, especially for targeting central nervous system disorders.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine and indole moieties contribute to its overall activity. The compound may modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl and piperazine groups but lacks the indole moiety, resulting in different biological activities.
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-indol-1-ylethanone: This compound has a similar structure but with a different substitution pattern on the fluorophenyl group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-5-7-18(8-6-17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-3-1-2-4-19(16)24/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJQXSESMNCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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